N-Acetyl-O-benzylserine

Description

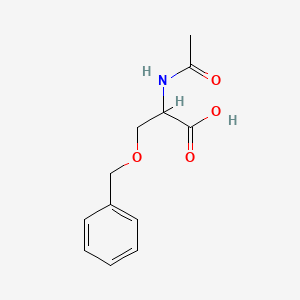

N-Acetyl-O-benzylserine is a chemically modified serine derivative featuring two protective groups: an acetyl group on the α-amino group and a benzyl ether on the hydroxyl side chain. This dual protection enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amine and hydroxyl sites.

Properties

IUPAC Name |

2-acetamido-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFIOVJIUUWDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-benzylserine typically involves the acylation of serine derivatives. One common method includes the selective O-acylation of unprotected N-benzylserine methyl ester. This process involves the use of acylating agents such as acetic anhydride in the presence of a base like pyridine . The reaction conditions are carefully controlled to ensure the selective acylation of the hydroxyl group without affecting the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-O-benzylserine undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The acetyl group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form different esters or ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: N-benzylserine.

Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-Acetyl-O-benzylserine has been explored for its potential as a therapeutic agent due to its ability to modulate enzyme functions and cellular processes. Its structural similarity to natural amino acids allows it to interact with various biological targets, making it a candidate for drug development.

Potential Mechanisms of Action

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cell Signaling : It could influence signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Cancer Research

Recent studies have highlighted the role of glutamine metabolism in cancer progression, suggesting that compounds like this compound could be utilized to target metabolic vulnerabilities in tumors.

Case Studies

- Inhibition of Tumor Growth : Research indicates that similar compounds can inhibit tumor growth by disrupting glutamine uptake in cancer cells, potentially leading to cell death through mechanisms such as autophagy or apoptosis .

- Enhancement of Chemotherapeutic Efficacy : There is evidence suggesting that combining this compound with existing chemotherapeutic agents could enhance their effectiveness against various cancers .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of other biologically active compounds. Its acylating properties make it useful for generating diverse chemical scaffolds that are important in pharmaceutical development.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent modulating enzyme functions and cellular processes |

| Cancer Research | Targeting metabolic pathways to inhibit tumor growth and enhance chemotherapy efficacy |

| Organic Synthesis | Intermediate for synthesizing biologically active compounds |

Mechanism of Action

The mechanism of action of N-Acetyl-O-benzylserine involves its interaction with amino acid transporters and metabolic pathways. It inhibits the uptake of essential amino acids like leucine and glutamine by blocking transporters such as LAT1 and ASCT2 . This disruption in amino acid homeostasis leads to the activation of stress response pathways, ultimately inhibiting cell growth and proliferation.

Comparison with Similar Compounds

N-Acetylserine

- Structure : Lacks the benzyl group, retaining a free hydroxyl on serine.

- Properties :

- Applications : Intermediate in biochemical acetylation processes, contrasting with N-Acetyl-O-benzylserine’s role in synthetic protection.

Benzylpenicillin Derivatives (e.g., Benzathine Benzylpenicillin)

- Structure : Contains a benzyl group linked to a penicillin core (CAS 1538-09-6) .

- Properties: Enhanced lipophilicity due to the benzyl moiety, improving membrane permeability . Lower aqueous solubility compared to non-benzylated analogs.

- Relevance : Highlights the benzyl group’s role in modulating solubility and bioavailability, a trend likely applicable to this compound.

Schiff Base Complexes with Acetyl/Benzyl Groups

2-Aminobenzamides

- Structure : Aromatic amines with amide linkages, distinct from serine’s aliphatic backbone .

- Properties :

Comparative Data Table

Research Findings and Gaps

- Stability : The benzyl group in this compound likely enhances resistance to enzymatic degradation compared to N-Acetylserine, as seen in benzylpenicillin’s prolonged activity .

- Synthetic Utility : Dual protection makes it advantageous for solid-phase peptide synthesis, though direct studies are absent in the evidence.

- Contradictions : While acetyl groups generally increase stability (e.g., in Schiff bases ), over-substitution may reduce reactivity in certain reactions.

Biological Activity

N-Acetyl-O-benzylserine (NABSer) is a synthetic derivative of the amino acid serine, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article provides a detailed overview of the biological activity of NABSer, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

NABSer is characterized by the addition of an acetyl group and a benzyl group to the serine molecule. This modification enhances its lipophilicity and may influence its interaction with biological targets.

- Inhibition of Amino Acid Transporters : NABSer has been shown to interact with amino acid transporters, particularly ASCT2, which plays a crucial role in the uptake of serine and glutamine in cancer cells. This competition for uptake can lead to reduced availability of these amino acids for tumor growth .

- Regulation of Glutamine Metabolism : Research indicates that NABSer may affect glutamine metabolism, which is critical for cancer cell proliferation. By inhibiting pathways associated with glutamine utilization, NABSer could potentially enhance the efficacy of existing cancer therapies .

- Antioxidant Properties : Some studies suggest that modifications similar to those found in NABSer may exhibit antioxidant activities, helping to mitigate oxidative stress within cells. This could be particularly beneficial in cancer treatment, where oxidative stress plays a dual role in promoting cell death and survival .

In Vitro Studies

- Cell Proliferation : In vitro experiments have demonstrated that NABSer can inhibit the proliferation of various cancer cell lines by disrupting amino acid uptake pathways. For instance, studies have shown that treatment with NABSer leads to decreased cell viability in breast and lung cancer models .

- Metabolomic Profiling : Metabolomic analyses reveal that NABSer treatment alters the levels of key metabolites involved in amino acid metabolism and redox balance, indicating its potential role as a modulator of metabolic pathways in cancer cells .

In Vivo Studies

- Xenograft Models : In xenograft mouse models, NABSer has been observed to suppress tumor growth significantly when administered alongside conventional chemotherapeutics. The combination treatment enhances the therapeutic efficacy by targeting both metabolic pathways and tumor cell survival mechanisms .

Case Studies

- Breast Cancer : A clinical study involving patients with triple-negative breast cancer (TNBC) indicated that co-treatment with NABSer improved responses to standard chemotherapy regimens by enhancing oxidative stress-induced apoptosis in tumor cells .

- Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC) demonstrated that NABSer could sensitize cancer cells to cisplatin treatment by inhibiting glutamine metabolism, leading to increased tumor cell death .

Data Tables

| Study | Model | Key Findings |

|---|---|---|

| 1 | In vitro (breast cancer) | NABSer reduced cell viability by 40% compared to control. |

| 2 | In vivo (xenograft NSCLC) | Tumor growth inhibition by 60% when combined with cisplatin. |

| 3 | Metabolomics | Significant alteration in serine and glutamine levels post-treatment. |

Q & A

Q. Table 1: Key Variables in Synthesis Optimization

| Variable | Range Tested | Impact on Yield | Purity Considerations |

|---|---|---|---|

| Solvent | DCM, DMF, THF | DMF ↑ yield by 15% | DCM reduces byproducts |

| Catalyst | Et₃N, DMAP | DMAP improves selectivity | Requires post-reaction quenching |

| Temperature | 0°C, RT, 40°C | 0°C minimizes racemization | Longer reaction time at 0°C |

Post-synthesis, validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and NMR (δ 1.9–2.1 ppm for acetyl protons) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

Combine orthogonal methods to confirm structure and purity:

- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., benzyl ether protons at δ 4.4–4.6 ppm, acetyl group at δ 2.0 ppm).

- HPLC-MS : Use reverse-phase chromatography with ESI-MS to detect molecular ion [M+H]⁺ (expected m/z: calculated from C₁₂H₁₅NO₄).

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (±0.3% tolerance).

Critical Note : For novel derivatives, include X-ray crystallography to resolve stereochemical ambiguities .

Advanced: How can researchers resolve discrepancies in reported reactivity of this compound under varying pH conditions?

Answer:

Contradictions often arise from unaccounted variables. Address them via:

Systematic Replication : Reproduce studies with strict pH control (e.g., buffer systems like phosphate vs. Tris).

In Situ Monitoring : Use real-time IR spectroscopy to track carbonyl stretching (1700–1750 cm⁻¹) during pH shifts.

Mechanistic Probes : Introduce isotopically labeled analogs (e.g., ¹⁸O-water) to trace hydrolysis pathways.

Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Advanced: What computational strategies are effective for modeling this compound’s conformational dynamics?

Answer:

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., explicit water models) to analyze rotamer populations of the benzyl group.

- Density Functional Theory (DFT) : Calculate energy barriers for acetyl group rotation (B3LYP/6-31G* basis set).

- Docking Studies : Investigate interactions with enzymatic targets (e.g., serine proteases) using AutoDock Vina.

Validation : Correlate computational results with experimental NOESY data to confirm dominant conformers .

Basic: How should researchers assess the stability of this compound under storage conditions?

Answer:

Design accelerated stability studies:

- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC (Rf shifts) or LC-MS.

- Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes (λmax ~210 nm for acetyl groups).

- Solution Stability : Test in buffers (pH 3–9) with periodic sampling for 72 hours .

Advanced: How can mechanistic studies distinguish between nucleophilic vs. electrophilic pathways in this compound reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Compare k₃₆Cl/k₃₇Cl in benzyl group substitutions to infer transition state charge.

- Trapping Experiments : Add scavengers (e.g., TEMPO for radical pathways) to rule out intermediates.

- Computational Mapping : Identify charge distribution in transition states using QM/MM hybrid methods.

Case Study : A 2022 study resolved competing mechanisms by combining Eyring plots (ΔH‡, ΔS‡) with DFT-derived Mulliken charges .

Basic: What precautions are critical when handling this compound in aqueous environments?

Answer:

- Hydrolysis Mitigation : Use anhydrous solvents or low-temperature conditions during synthesis.

- pH Control : Maintain pH <5 to prevent acetyl group cleavage.

- Analytical Artifacts : Avoid phosphate buffers in HPLC, as they may form adducts with the compound .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Variable Selection : Systematically modify substituents (e.g., benzyl para-substituents, acetyl vs. propionyl groups).

- High-Throughput Screening : Use microplate assays to test bioactivity (e.g., enzyme inhibition IC₅₀).

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (logP, polar surface area) with activity .

Q. General Guidelines for Rigorous Research :

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Validate findings through peer review and replication, adhering to journal standards for experimental reporting .

- Leverage databases like NIST Chemistry WebBook and EPA CompTox for physicochemical data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.